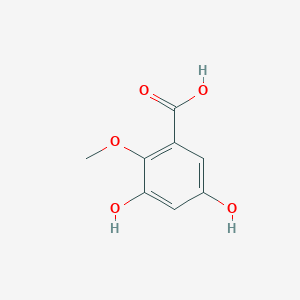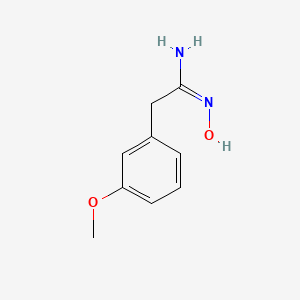![molecular formula C12H8N2 B11910182 Benzo[b][1,7]naphthyridine CAS No. 260-95-7](/img/structure/B11910182.png)
Benzo[b][1,7]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b][1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. It is characterized by a fused-ring system consisting of two pyridine rings connected through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b][1,7]naphthyridine typically involves cyclization reactions. One common method is the Skraup reaction, which involves the cyclization of 2-aminopyridine with glycerol and an oxidizing agent like nitrobenzene . Another approach is the Friedländer reaction, where 2-aminopyridine reacts with a carbonyl compound under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These methods often involve the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzo[b][1,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like m-chloroperbenzoic acid to form oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetone.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents like POCl3 for chlorination and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Benzo[b][1,7]naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[b][1,7]naphthyridine primarily involves its interaction with DNA. The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting the DNA replication process and leading to cell death . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Benzo[b][1,7]naphthyridine can be compared with other naphthyridine derivatives such as:
Benzo[b][1,6]naphthyridine: Similar in structure but differs in the position of nitrogen atoms, leading to different chemical properties and biological activities.
Benzo[b][1,8]naphthyridine: Another isomer with distinct fluorescence properties and applications in photophysical studies.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms, which imparts unique chemical reactivity and biological activity .
Properties
CAS No. |
260-95-7 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[b][1,7]naphthyridine |
InChI |
InChI=1S/C12H8N2/c1-2-4-11-9(3-1)7-10-5-6-13-8-12(10)14-11/h1-8H |
InChI Key |
LWDXILFPCHCUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CN=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


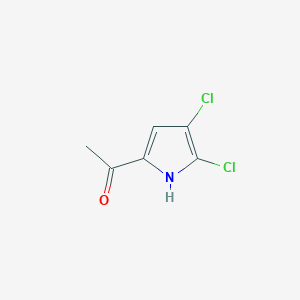

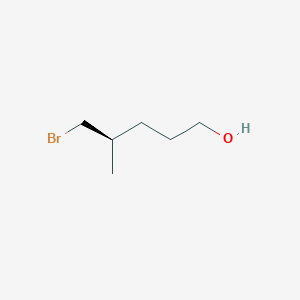

![6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11910127.png)
![Pyrido[1,2-a]benzimidazol-2-amine](/img/structure/B11910128.png)

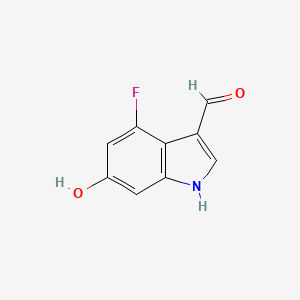
![2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B11910139.png)
